molecular formula C11H12N4 B1605858 2-Amino-4-phenylamino-6-methylpyrimidine CAS No. 7781-29-5

2-Amino-4-phenylamino-6-methylpyrimidine

Cat. No.: B1605858
CAS No.: 7781-29-5
M. Wt: 200.24 g/mol
InChI Key: FHBLLCUQBZVVMP-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. nih.govmdpi.com This structural motif is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. nih.gov The inherent biological relevance of the pyrimidine ring has made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs.

Overview of 2-Amino-4-phenylamino-6-methylpyrimidine: Research Scope and Importance

This compound is a specific derivative of the pyrimidine family that has garnered interest within the scientific community. Its structure features an amino group at the 2-position, a phenylamino (B1219803) group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. While extensive, dedicated research on this exact compound is not widely available in mainstream literature, its structural components suggest potential areas of scientific inquiry, particularly in medicinal chemistry.

The presence of the 2-aminopyrimidine (B69317) core is significant, as this moiety is found in numerous biologically active molecules. The arylamino substituent at the 4-position is also a common feature in pharmacologically relevant pyrimidines. Research on closely related analogues, such as 2-amino-4-(4-iodophenyl)amino-6-methylpyrimidine, has indicated that this class of compounds may exhibit notable biological effects, including antimycobacterial properties. researchgate.net A study by Erkin and Krutikov (2013) highlighted that the tuberculocidal properties of these compounds are influenced by the nature and position of substituents on the phenylamino ring. researchgate.net This suggests that this compound could be a valuable subject for further investigation in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-N-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLLCUQBZVVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345942
Record name 6-Methyl-N~4~-phenylpyrimidine-2,4-diamine
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7781-29-5
Record name 6-Methyl-N4-phenyl-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7781-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 4 Phenylamino 6 Methylpyrimidine and Analogues

Synthetic Routes to 2-Amino-4-chloro-6-methylpyrimidine (B145687) Precursors

The synthesis of the crucial chloropyrimidine intermediate begins with the formation of its hydroxy analogue, which is subsequently converted to the chloro derivative.

The construction of the pyrimidine (B1678525) ring is a classic and widely used method in heterocyclic chemistry. bu.edu.eg This approach involves the condensation of a compound with an N-C-N fragment, such as guanidine (B92328), with a three-carbon fragment that has electrophilic sites at the 1 and 3 positions. bu.edu.eg A common method for synthesizing 2-aminopyrimidine (B69317) derivatives is the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with guanidine hydrochloride. rsc.org For the synthesis of the 2-amino-4-hydroxy-6-methylpyrimidine (B160893) precursor, ethyl acetoacetate (B1235776) is condensed with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, which facilitates the cyclization reaction to form the pyrimidine ring.

The hydroxy group at the 4-position of the pyrimidine ring is not a good leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive group, typically a halogen. The conversion of 2-amino-4-hydroxy-6-methylpyrimidine (also known as isocytosine) to 2-amino-4-chloro-6-methylpyrimidine is effectively achieved by treatment with a chlorinating agent. chemicalbook.com A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). chemicalbook.com The reaction typically involves refluxing the hydroxy-pyrimidine with an excess of phosphorus oxychloride until the mixture becomes homogeneous. chemicalbook.com After the reaction, the excess POCl₃ is removed, and the product is isolated by careful workup, which often involves treatment with ice and neutralization with a base like aqueous ammonia. chemicalbook.com This process yields the desired 2-amino-4-chloro-6-methylpyrimidine, which can be purified by crystallization. chemicalbook.com A reported yield for this conversion is approximately 54%. chemicalbook.com

Amination Reactions with Phenylamine Derivatives

With the activated chloropyrimidine precursor in hand, the phenylamino (B1219803) group can be introduced onto the pyrimidine ring through a nucleophilic substitution reaction.

The introduction of the phenylamino group at the 4-position of the pyrimidine ring is accomplished via a Nucleophilic Aromatic Substitution (SₙAr) reaction. mdpi.com In this step, 2-amino-4-chloro-6-methylpyrimidine is treated with phenylamine (aniline). The chlorine atom on the electron-deficient pyrimidine ring is an effective leaving group, which is displaced by the nucleophilic amine. mdpi.comnih.gov This reaction is a standard method for forming C-N bonds on halogenated pyrimidine scaffolds. mdpi.com The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline (B41778) derivatives has been shown to proceed efficiently, demonstrating the viability of this approach for related structures. rsc.org

The amination reaction can be performed under various conditions. While conventional heating methods are effective, microwave-assisted synthesis has been shown to be a highly efficient alternative, often leading to shorter reaction times and improved yields. nih.govrsc.org The reaction is typically carried out in a suitable solvent, such as propanol (B110389) or ethanol (B145695). nih.gov A base, commonly triethylamine (B128534), is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov For instance, a general procedure involves reacting the chloropyrimidine with the amine in anhydrous propanol in the presence of triethylamine and heating the mixture in a microwave reactor at temperatures between 120–140 °C for 15–30 minutes. nih.gov

Table 1: Overview of Synthetic Steps

Step Starting Material Reagent(s) Product Key Transformation
1 Ethyl acetoacetate Guanidine hydrochloride, Sodium ethoxide 2-Amino-4-hydroxy-6-methylpyrimidine Pyrimidine ring formation via cyclocondensation
2 2-Amino-4-hydroxy-6-methylpyrimidine Phosphorus oxychloride (POCl₃) 2-Amino-4-chloro-6-methylpyrimidine Conversion of hydroxyl to chloro group
3 2-Amino-4-chloro-6-methylpyrimidine Phenylamine (Aniline), Triethylamine 2-Amino-4-phenylamino-6-methylpyrimidine Nucleophilic Aromatic Substitution (SₙAr)

Synthesis of Substituted Phenylamino Derivatives

The synthetic methodology can be extended to produce a variety of analogues by using substituted phenylamines in the final amination step. rsc.orgjocpr.com The reaction of 2-chloro-4,6-dimethylpyrimidine with a range of differently substituted anilines has been studied, revealing that the electronic nature of the substituents on the aniline ring can significantly impact the course and efficiency of the reaction. rsc.org This allows for the creation of a library of compounds with diverse electronic and steric properties on the phenylamino moiety. For example, chalcones can be condensed with phenyl guanidine to yield (amino phenyl) pyrimidines, showcasing another route to substituted derivatives. jocpr.com

Table 2: Examples of Substituted Phenylamino Pyrimidine Synthesis

Starting Chloro-pyrimidine Substituted Aniline Conditions Product
2-Amino-4-chloro-6-methylpyrimidine 4-Fluoroaniline Microwave, Propanol, 120-140°C 2-Amino-4-(4-fluorophenylamino)-6-methylpyrimidine
2-Amino-4-chloro-6-methylpyrimidine 4-Methylaniline (p-Toluidine) Microwave, Propanol, 120-140°C 2-Amino-6-methyl-4-(p-tolylamino)pyrimidine
2-Amino-4-chloro-6-methylpyrimidine 4-Methoxyaniline (p-Anisidine) Microwave, Propanol, 120-140°C 2-Amino-4-(4-methoxyphenylamino)-6-methylpyrimidine
2-Amino-4-chloro-6-methylpyrimidine 4-Chloroaniline Microwave, Propanol, 120-140°C 2-Amino-4-(4-chlorophenylamino)-6-methylpyrimidine

Note: The conditions and products in Table 2 are illustrative based on analogous reactions described in the literature. nih.govrsc.org

Variations in Phenyl Ring Substituents

The substitution pattern on the phenyl ring of the phenylamino group can be varied to explore structure-activity relationships. A common synthetic route to achieve this involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with a variety of substituted anilines. The nature and position of the substituent on the aniline ring can significantly influence the properties of the final compound.

For instance, the synthesis of 2-amino-4-(4-iodophenyl)amino-6-methylpyrimidine has been reported, highlighting the introduction of a halogen atom at the para-position of the phenyl ring. mdpi.comresearchgate.net The synthesis of analogues with different substituents on the phenyl ring can be achieved by employing the appropriately substituted aniline in the reaction with 2-amino-4-chloro-6-methylpyrimidine.

A generalized reaction scheme is depicted below:

The following table summarizes various substituents that can be incorporated onto the phenyl ring, based on the synthesis of related aminopyrimidine derivatives.

Substituent (R) on Phenyl RingPosition of SubstituentIllustrative Starting Aniline
Iodo (I)para (4-position)4-Iodoaniline
Methoxy (B1213986) (OCH3)ortho (2-position)2-Methoxyaniline
Dimethoxy (OCH3)2,5-positions2,5-Dimethoxyaniline
Chloro (Cl)meta (3-position)3-Chloroaniline

Modifications at the Amino Group on the Phenyl Ring

Modifications to the amino group on the phenyl ring of a phenylamino-pyrimidine scaffold are crucial for developing analogues with diverse properties. These modifications can be introduced through multi-step synthetic sequences.

One reported approach involves the synthesis of an aldehyde-functionalized phenylamino-pyrimidine, which serves as a key precursor for further derivatization. mdpi.com This synthesis starts from a suitable amino-substituted phenylaminopyrimidine. For example, a diazotization reaction of an amino group on the phenyl ring, followed by the introduction of an azide (B81097) group (NaN3), yields an azido-functionalized intermediate. mdpi.com This azide can then undergo further reactions, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a triazole ring, which can then be oxidized to an aldehyde. mdpi.com

Another strategy involves a Clauson-Kaas reaction to protect the amino group as a pyrrole, which can then be subjected to formylation under Vilsmeier-Haack conditions, although this may not always be successful. mdpi.com

These synthetic strategies allow for the introduction of various functional groups, providing a versatile platform for creating a library of analogues with modified amino functionalities on the phenyl ring.

ModificationSynthetic StrategyKey ReagentsResulting Functional Group
Conversion to AzideDiazotization followed by Azide SubstitutionNaNO2, HCl, NaN3-N3
Formation of PyrroleClauson-Kaas Reaction2,5-Dimethoxytetrahydrofuran, Acetic AcidPyrrole-1-yl
Introduction of an Aldehyde via TriazoleDiazotization/Azide formation, CuAAC, OxidationNaNO2, NaN3, Alkyne, Copper Catalyst, Oxidizing Agent (e.g., IBX)-CHO

Purification and Isolation Techniques

The purification and isolation of this compound and its analogues are critical steps to obtain compounds of high purity for subsequent characterization and evaluation. Standard laboratory techniques are typically employed, and the specific method chosen often depends on the physical properties of the compound, such as its solubility and crystallinity.

Recrystallization is a commonly used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but sparingly soluble at lower temperatures. Upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial and may involve a single solvent or a mixture of solvents. For instance, ethanol is often used for the recrystallization of aminopyrimidine derivatives. nih.gov In some cases, hot toluene (B28343) has also been utilized. google.com

Column chromatography is another powerful purification method, particularly for separating mixtures of compounds with different polarities. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The fractions are collected and the solvent is evaporated to yield the purified compound. For some aminopyrimidine derivatives, column chromatography using ethyl acetate (B1210297) has been reported. mdpi.com

Cation-exchange chromatography has been described as an efficient method for the purification of pyridylaminated derivatives, particularly for removing excess 2-aminopyridine (B139424) from reaction mixtures. nih.gov This technique involves the use of a cation-exchange resin, such as Dowex 50X8, and elution with a buffered solution. nih.gov

After purification, the identity and purity of the compound are typically confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of pyrimidine (B1678525) derivatives provides significant data on their structural features. For related amino pyrimidine compounds, characteristic absorption bands are observed which help in identifying the primary amino group (NH₂). The asymmetric and symmetric stretching vibrations of the N-H bond typically appear in the range of 3487-3300 cm⁻¹. ijirset.commdpi.com N-H in-plane bending vibrations are indicated by bands around 1648.5 cm⁻¹. ijirset.com

The presence of a methyl group (CH₃) introduces specific vibrational modes. These are generally observed with asymmetric stretching near 2960 cm⁻¹ and symmetric stretching around 2870 cm⁻¹. uomustansiriyah.edu.iq Aromatic C-H stretching vibrations are usually weak and appear near 2960.5 cm⁻¹. ijirset.com The stretching vibrations of the pyrimidine ring, which are coupled with other modes, typically occur in the 1600-1400 cm⁻¹ region. researchgate.netdergipark.org.tr For instance, C=C and C=N stretching vibrations within the pyridine (B92270) ring of similar structures are noted at 1614, 1574, 1490, and 1447 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Data for Related Amino Pyrimidine Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (N-H) Asymmetric & Symmetric Stretch 3487-3300 ijirset.commdpi.com
Amino (N-H) In-plane Bend ~1648 ijirset.com
Methyl (C-H) Asymmetric Stretch ~2960 uomustansiriyah.edu.iq
Methyl (C-H) Symmetric Stretch ~2870 uomustansiriyah.edu.iq
Aromatic (C-H) Stretch ~2960 ijirset.com
Pyrimidine Ring C=C, C=N Stretch 1614-1447 researchgate.net
C-N Stretch ~1216 ijirset.com

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing data on non-polar bonds and symmetric vibrations. For analogous pyrimidine structures, the FT-Raman spectra are recorded to identify fundamental vibrational modes. ijera.comnih.gov The spectra, typically excited by a Nd:YAG laser, cover the Stokes region from 4000-100 cm⁻¹. ijera.com Key vibrational modes for related compounds include the intense bands for ring breathing and stretching modes. In similar molecules, nitro group vibrations, for example, are characterized by intense IR bands but weak Raman activity. nih.gov The analysis of Raman spectra, often supported by theoretical calculations, helps in assigning the fundamental vibrations of the molecule. nih.govresearchgate.net

Table 2: Selected Raman Spectral Data for a Related Pyrimidine Derivative

Assignment Observed Frequency (cm⁻¹)
Ring Breathing 988 dergipark.org.tr
Ring Stretching 1400-1600 dergipark.org.tr

Analysis of Characteristic Group Vibrations

The analysis of group vibrations provides a detailed understanding of the molecule's structure.

Amino Group (NH₂): The N-H stretching vibrations are prominent, typically appearing as two distinct bands in the FT-IR spectrum, corresponding to asymmetric and symmetric modes. ijirset.commdpi.com The N-H bending vibration further confirms the presence of the primary amino group. ijirset.com

Methyl Group (CH₃): This group is identified by its characteristic C-H stretching and bending vibrations. uomustansiriyah.edu.iq The asymmetric and symmetric stretching modes are found near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. uomustansiriyah.edu.iq A sharp, medium-intensity band for methyl deformation is also a useful indicator. uomustansiriyah.edu.iq

Phenyl Group (C₆H₅): The phenyl group attached to the amino group exhibits characteristic aromatic C-H stretching vibrations, typically above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Pyrimidine Ring: The vibrations of the pyrimidine ring are complex and involve the stretching and deformation of C-C, C-N, and C=N bonds. These vibrations often couple with substituent modes and are observed in the fingerprint region (1600-800 cm⁻¹). uomustansiriyah.edu.iqdergipark.org.tr Coordination sensitive bands, such as the ring breathing mode, show an upward frequency shift upon complexation, indicating the involvement of a ring nitrogen atom in bonding. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in 2-Amino-4-phenylamino-6-methylpyrimidine.

Amino Protons (NH₂): The protons of the primary amino group typically appear as a broad singlet. In related 2-aminopyrimidine (B69317) structures, this signal can be found in the range of 5.1-5.3 ppm. ijirset.com

Phenylamino (B1219803) Protons (NH and C₆H₅): The proton on the secondary amine (NH) will show a distinct signal, and the protons of the phenyl ring will typically appear as a multiplet in the aromatic region, generally between 7.0 and 8.0 ppm.

Methyl Protons (CH₃): The protons of the methyl group at the C6 position of the pyrimidine ring will give a sharp singlet, expected in the upfield region, for instance, around 2.28-2.35 ppm as seen in similar structures. chemicalbook.com

Pyrimidine Ring Proton: The single proton on the pyrimidine ring (at C5) is expected to appear as a singlet in the aromatic region. For a related compound, 2-amino-4,6-dimethylpyrimidine, the pyrimidine proton signal is observed at 6.13 ppm. chemicalbook.com

Table 3: Expected ¹H-NMR Chemical Shifts (δ, ppm)

Proton Group Expected Chemical Shift (ppm) Multiplicity
-NH₂ (Amino) ~5.3 ijirset.com Broad Singlet
-NH- (Phenylamino) Variable Singlet
Phenyl (C₆H₅) 7.0 - 8.0 Multiplet
Pyrimidine (-CH=) ~6.1 Singlet
Methyl (-CH₃) ~2.3 chemicalbook.com Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. uobasrah.edu.iq

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will show distinct signals. The C2, C4, and C6 carbons, being attached to nitrogen atoms, are expected to be significantly deshielded and appear at lower field (higher ppm values), typically in the range of 155-165 ppm. The C5 carbon will be at a higher field.

Phenyl Ring Carbons: The carbon atoms of the phenyl ring will resonate in the aromatic region, typically between 115 and 140 ppm. The ipso-carbon (attached to the NH group) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Methyl Carbon (CH₃): The carbon of the methyl group is highly shielded and will appear at a high field (low ppm value), generally around 20-25 ppm.

Table 4: Expected ¹³C-NMR Chemical Shifts (δ, ppm) based on related structures

Carbon Atom Expected Chemical Shift (ppm)
C2 (Pyrimidine) ~160
C4 (Pyrimidine) ~160
C6 (Pyrimidine) ~160
C5 (Pyrimidine) ~110
Phenyl (C₆H₅) 115-140
Methyl (-CH₃) 20-25

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. libretexts.org

In mass spectrometry, the ionization of a molecule often results in the formation of a molecular ion (M⁺•), which is a radical cation whose m/z value corresponds to the molecular weight of the original compound. libretexts.org For this compound, with the chemical formula C₁₁H₁₂N₄, the exact monoisotopic mass can be calculated.

Formula: C₁₁H₁₂N₄

Monoisotopic Mass: 200.1062 Da

The mass spectrum is expected to show a prominent molecular ion peak at m/z 200. According to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to identify the molecule's structure. libretexts.org The fragmentation of this compound would be directed by its functional groups: the pyrimidine ring, the amino and phenylamino substituents, and the methyl group.

Likely fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the C6-methyl bond would result in a fragment ion at [M-15]⁺ (m/z 185).

Loss of HCN: Pyrimidine rings often fragment via the loss of hydrogen cyanide (HCN), which could lead to a fragment at [M-27]⁺ (m/z 173).

Cleavage of the Phenylamino Group: The C4-N bond can cleave, leading to several potential fragments. Loss of the phenyl group (•C₆H₅) would yield a fragment at [M-77]⁺ (m/z 123). Alternatively, loss of aniline (B41778) (C₆H₅NH₂) could occur, particularly in chemical ionization, giving a fragment at [M-93]⁺ (m/z 107).

Alpha-Cleavage: Amines commonly undergo α-cleavage. libretexts.org For the exocyclic phenylamino group, this could involve cleavage of the bond between the nitrogen and the phenyl ring.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonProposed Neutral Loss
200[C₁₁H₁₂N₄]⁺•(Molecular Ion)
185[C₁₀H₉N₄]⁺•CH₃
173[C₁₀H₁₁N₂]⁺•HCN
123[C₅H₆N₄]⁺•C₆H₅
107[C₅H₅N₂]⁺C₆H₅NH₂
92[C₆H₅NH]⁺C₅H₅N₃
77[C₆H₅]⁺C₅H₇N₄

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands arising from π→π* (pi to pi-star) and n→π* (n to pi-star) electronic transitions within its conjugated system. mdpi.com The chromophore consists of the pyrimidine ring conjugated with both the phenylamino and amino groups.

π→π Transitions:* These are typically high-intensity absorptions. The extensive conjugation across the pyrimidine and phenyl rings would likely result in one or more strong absorption bands in the 250-400 nm range.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. They are generally of lower intensity than π→π* transitions and may appear as a shoulder on a stronger absorption band. mdpi.com

For similar compounds like 2-N-phenylamino-methyl-nitro-pyridines, broad absorption bands are observed in the 300-500 nm region, corresponding to intramolecular charge transfer transitions. nih.gov The emission (fluorescence) spectra, which result from the molecule relaxing from an excited electronic state, would be solvent-dependent and typically red-shifted compared to the absorption spectrum. mdpi.com

The polarity of the solvent can significantly influence the position and intensity of absorption bands (solvatochromism). slideshare.netsemanticscholar.org This effect is due to differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This often occurs for π→π* transitions when moving to a more polar solvent, as the more polar excited state is stabilized to a greater extent than the ground state. researchgate.net

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This is characteristic of n→π* transitions in polar, protic solvents. The solvent can form hydrogen bonds with the ground state lone pair electrons, lowering their energy and thus increasing the energy required for the transition. slideshare.net

For this compound, increasing solvent polarity is expected to cause a bathochromic shift in its main π→π* absorption band due to its potential for strong solute-solvent interactions and a large change in dipole moment upon excitation. researchgate.net

Expected Solvent Effects on UV-Vis Absorption of this compound

SolventPolarityExpected Effect on π→π* TransitionExpected Effect on n→π* Transition
HexaneNon-polarBaseline λₘₐₓBaseline λₘₐₓ
ChloroformModerately PolarSlight Bathochromic ShiftSlight Hypsochromic Shift
Ethanol (B145695)Polar, ProticSignificant Bathochromic ShiftSignificant Hypsochromic Shift
WaterHighly Polar, ProticStrong Bathochromic ShiftStrong Hypsochromic Shift

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process ascertains the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the compound's identity and assessing its purity.

For this compound, the molecular formula is C₁₁H₁₂N₄. Based on this formula, the theoretical elemental composition has been calculated.

The theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are presented in the table below. At present, specific experimental data from published research for the elemental analysis of this compound is not available in the searched resources. However, in a typical research setting, experimentally determined values that closely match these theoretical percentages would provide strong evidence for the successful synthesis and purity of the compound.

Table 1: Theoretical Elemental Analysis of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0111132.1165.98
HydrogenH1.0081212.0966.04
NitrogenN14.01456.0427.98
Total 200.246 100.00

This table was generated based on the molecular formula C₁₁H₁₂N₄ and the standard atomic weights of the elements. The data presented is theoretical and serves as a benchmark for experimental verification.

Crystallography and Supramolecular Chemistry

Single Crystal X-ray Diffraction Studies

No dedicated single-crystal X-ray diffraction studies for 2-Amino-4-phenylamino-6-methylpyrimidine could be located in the searched scientific databases. This type of study is fundamental for determining the precise three-dimensional arrangement of atoms and molecules within a crystal.

Without single-crystal X-ray diffraction data, a definitive analysis of the molecular geometry and conformational properties of this compound cannot be provided. Such an analysis would typically detail the planarity of the pyrimidine (B1678525) and phenyl rings and the torsion angles between them.

The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group, which describes the symmetry of the crystal lattice, is wholly dependent on experimental X-ray diffraction data. As no such data has been published for the title compound, these crystallographic parameters are unknown.

A quantitative analysis of bond lengths and angles requires high-precision data from crystallographic studies. While theoretical calculations could provide estimates, experimentally verified data for this compound are not available in the reviewed literature.

Intermolecular Interactions and Hydrogen Bonding Networks

The characterization of supramolecular structures, including hydrogen bonding and other non-covalent interactions, is contingent upon detailed crystallographic analysis. Although related aminopyrimidine structures exhibit extensive hydrogen bonding networks and pi-pi stacking, specific details for this compound are not documented.

While the molecular structure of this compound contains hydrogen bond donors (amino groups) and acceptors (pyrimidine nitrogen atoms), the specific patterns, distances, and angles of N-H…N or potential N-H…O hydrogen bonds (in the presence of solvates, for instance) have not been experimentally determined.

Hirshfeld Surface Analysis for Intermolecular Contacts

No published data is available.

Supramolecular Architectures

No published data is available.

Formation of Chains and Sheets

No published data is available.

Dimeric and Polymeric Structures

No published data is available.

Until experimental crystallographic data for this compound is determined and published, a detailed and accurate discussion of its supramolecular chemistry remains speculative.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of pyrimidine (B1678525) derivatives. nih.govbohrium.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to model these molecules with a high degree of accuracy. nih.govnih.govresearchgate.net These calculations are foundational for geometry optimization, understanding vibrational modes, and predicting spectroscopic parameters.

Before other properties can be accurately calculated, the most stable three-dimensional structure of 2-Amino-4-phenylamino-6-methylpyrimidine must be determined. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. irjweb.comaimspress.com For related aminopyrimidine compounds, DFT calculations have been successfully used to determine optimized geometrical parameters like bond lengths and bond angles. nih.govresearchgate.net The resulting optimized structure is crucial as it serves as the basis for all subsequent computational analyses, ensuring that theoretical predictions are made on the most realistic molecular representation. irjweb.com

A representative table of optimized geometrical parameters for a similar pyrimidine derivative, as determined by DFT calculations, is shown below to illustrate the type of data obtained.

Table 1: Example of Optimized Geometrical Parameters for a Pyrimidine Derivative Note: This table is illustrative and based on typical values for similar compounds; specific experimental or calculated data for this compound is required for definitive values.

ParameterBondCalculated Bond Length (Å)
Bond LengthsC-N (pyrimidine ring)~1.34
C-C (pyrimidine ring)~1.39
C-NH2~1.36
C-CH3~1.51
ParameterAngleCalculated Bond Angle (°)
Bond AnglesN-C-N (pyrimidine ring)~127
C-C-N (pyrimidine ring)~116
H-N-H (amino group)~118

Once the geometry is optimized, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. nih.govresearchgate.net For various pyrimidine derivatives, DFT calculations have shown good agreement between computed and experimental vibrational wavenumbers, often with the use of scaling factors to correct for anharmonicity and basis set limitations. nih.govresearchgate.net This analysis is vital for confirming the molecular structure and understanding its dynamic behavior.

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a highly reliable approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govnih.gov This computational technique calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. acs.org For aminopyrimidines and related heterocyclic systems, GIAO/DFT calculations have been instrumental in assigning NMR signals, resolving structural ambiguities, and understanding how electronic effects influence the chemical environment of each atom. acs.orgresearchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov

Electronic Structure Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com For this compound, analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to participate in electron-donating and electron-accepting interactions, respectively. Such studies on similar pyrimidine systems show that charge transfer interactions can occur within the molecule, which is key to its reactivity. nih.govripublication.com

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and chemical reactivity. aimspress.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small gap suggests that the molecule is more polarizable and more likely to be reactive. nih.gov The magnitude of this energy gap, calculated using DFT, provides a quantitative measure of the electronic stability of this compound and helps in predicting its behavior in chemical reactions.

Table 2: Example of Calculated Electronic Properties Note: This table is illustrative. Specific DFT calculations are needed for definitive values for this compound.

PropertyTypical Calculated Value (eV)
HOMO Energy-5.0 to -6.5
LUMO Energy-0.5 to -2.0
HOMO-LUMO Energy Gap (ΔE)3.0 to 5.0

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It identifies the electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions and chemical reactivity. rsc.orgnih.gov The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

In an MEP map, different colors represent varying levels of electrostatic potential. Regions of negative potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are targets for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of near-zero or intermediate potential.

For this compound, the MEP map would characteristically show:

Negative Potential: The most negative regions are expected to be localized around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pair electrons. These sites are the primary locations for hydrogen bonding and interactions with electrophiles. nih.gov

Positive Potential: The most positive potential is anticipated around the hydrogen atoms of the primary amino group (-NH2) and the secondary amino group (-NH-phenyl). researchgate.net These electron-deficient hydrogens are the principal sites for nucleophilic attack.

Aromatic Ring: The phenyl group will exhibit a region of negative potential above and below the plane of the ring, characteristic of π-electron systems, making it susceptible to electrophilic interactions.

This detailed charge distribution analysis from MEP maps is fundamental for predicting how the molecule will interact with other molecules, including biological receptors or chemical reactants. rsc.org

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a quantum chemical method that provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It offers a clear and intuitive picture of electron pairing and localization, effectively mapping out core electrons, covalent bonds, and lone pairs. wikipedia.orgrsc.org The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (as seen in covalent bonds and lone pairs), and a value around 0.5 suggests electron-gas-like behavior, typical of metallic bonds. taylorandfrancis.com

An ELF analysis of this compound would reveal:

High ELF values between bonded atoms, such as C-C, C-N, and C-H, confirming the covalent nature of these bonds.

Distinct localization basins corresponding to the lone pairs on the nitrogen atoms of the pyrimidine ring and the amino groups.

A clear separation between core and valence electrons for the carbon and nitrogen atoms. wikipedia.org

By visualizing these features, ELF analysis provides a faithful representation of the molecule's electronic structure, corroborating the classical Lewis structure and VSEPR theory predictions. wikipedia.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool that examines the filled and vacant orbitals of a molecule to provide a detailed understanding of bonding interactions, charge distribution, and intramolecular delocalization effects. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals.

Key insights from an NBO analysis of this compound include:

Hybridization and Bonding: It details the hybridization of atomic orbitals that form the sigma (σ) and pi (π) bonds within the pyrimidine and phenyl rings.

Hyperconjugation: The analysis reveals hyperconjugative interactions, such as the delocalization of electron density from σ bonds (e.g., C-H) into adjacent empty orbitals.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis for a Pyrimidine Derivative This table shows hypothetical E(2) values for key interactions based on analyses of similar molecules.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N (Amino)π* (C-N of Pyrimidine)~45.5π-conjugation
LP(1) N (Phenylamino)π* (C-N of Pyrimidine)~38.2π-conjugation
π (C=C in Phenyl)π* (C=N in Pyrimidine)~20.1Inter-ring conjugation
σ (C-H of Methyl)π* (C=C in Pyrimidine)~5.3Hyperconjugation

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. researchgate.netgrowingscience.com It is widely used to calculate the vertical excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax) that characterize a molecule's UV-visible absorption spectrum. nih.gov

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its light absorption properties. The primary transitions in such aromatic systems are typically π → π* and n → π* in nature.

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are usually high-energy, intense absorptions.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (like a nitrogen lone pair) to an antibonding π* orbital. These transitions are generally lower in energy and less intense than π → π* transitions.

Studies on similar pyrimidine derivatives have used TD-DFT to successfully interpret their electronic spectra and understand phenomena like fluorescence. urfu.ru The calculations allow for the assignment of specific molecular orbital contributions to each observed absorption band. nih.gov

Table 2: Predicted Electronic Transitions for a Pyrimidine Derivative using TD-DFT This table presents hypothetical data based on TD-DFT studies of analogous compounds.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
~3.90~318~0.25HOMO -> LUMOπ → π
~4.55~272~0.40HOMO-1 -> LUMOπ → π
~4.98~249~0.15HOMO -> LUMO+1π → π*

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a molecule in a realistic environment, such as in solution or bound to a protein.

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Investigate the rotational freedom around the C-N bonds connecting the phenyl and amino groups to the pyrimidine core, identifying the most stable conformations.

Study Solvation Effects: Simulate the molecule in a solvent like water to understand how solvent molecules arrange around it and influence its structure and dynamics.

Probe Biomolecular Interactions: If the molecule is a potential drug candidate, MD simulations can model its interaction with a target protein, revealing the stability of the binding pose, key interacting residues, and the thermodynamics of binding. nih.gov For example, simulations can reveal key hydrogen bond interactions with protein residues that are crucial for binding affinity. nih.gov

MD simulations bridge the gap between static quantum chemical calculations and the dynamic behavior of molecules in complex biological systems. nih.gov

Chemical Reactivity Descriptors (e.g., Electrophilicity Index)

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(IP + EA) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors for a Pyrimidine Derivative This table contains representative values based on calculations for similar molecules.

ParameterFormulaValue (eV)
E_HOMO-~ -6.2
E_LUMO-~ -1.8
Energy Gap (ΔE)E_LUMO - E_HOMO~ 4.4
Ionization Potential (IP)-E_HOMO~ 6.2
Electron Affinity (EA)-E_LUMO~ 1.8
Chemical Potential (μ)-(IP + EA) / 2~ -4.0
Chemical Hardness (η)(IP - EA) / 2~ 2.2
Electrophilicity Index (ω)μ² / 2η~ 3.64

Reactivity and Derivatization Chemistry

Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-Amino-4-phenylamino-6-methylpyrimidine is an electron-deficient system, which influences its reactivity towards various reagents.

Substitution Reactions (e.g., Nucleophilic Substitution of Chloro-group)

The synthesis of this compound and its analogs often involves the nucleophilic substitution of a leaving group, typically a halogen, on a pyrimidine precursor. The presence of amino groups at positions 2 and 4 activates the ring for such substitutions.

While direct studies on the further substitution of this compound are not extensively documented, the reactivity of analogous systems provides significant insights. For instance, the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrates the susceptibility of chloro-substituted pyrimidines to nucleophilic attack by amines. mdpi.com In a related context, the synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines from 6-alkoxy-4-chloro-5-nitropyrimidines highlights the displacement of both chloro and alkoxy groups by primary amines. chemrxiv.org

A pertinent example is the synthesis of 2-amino-4-(4-iodophenyl)amino-6-methylpyrimidine, an isosteric analog of the title compound. This synthesis was achieved through the amination of a dihalopyrimidine, where one of the halogen atoms is displaced by 4-iodoaniline. researchgate.net This suggests that this compound can be synthesized from 2-amino-4-chloro-6-methylpyrimidine (B145687) and aniline (B41778).

The following table summarizes representative nucleophilic substitution reactions on related pyrimidine cores.

Starting MaterialNucleophileProductReference
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesAmination, solvolysis, and condensation products mdpi.com
6-Alkoxy-4-chloro-5-nitropyrimidinesPrimary aminesSymmetric 4,6-disubstituted aminopyrimidines chemrxiv.org
Dihalopyrimidine4-Iodoaniline2-Amino-4-(4-iodophenyl)amino-6-methylpyrimidine researchgate.net

Oxidation and Reduction Reactions

Information regarding the direct oxidation and reduction of the pyrimidine ring in this compound is limited in the available literature. However, studies on related heterocyclic systems offer potential reaction pathways. For instance, the reduction of substituted pyrimidines can be achieved under specific conditions. In one study, a trisubstituted pyrimidine was reduced using zinc in acetic acid. nih.gov The reduction of a related pyridopyrimidine system has been observed to lead to overreduction in the presence of trifluoroacetic acid. researchgate.net These examples indicate that the pyrimidine ring can be reduced, although the specific conditions for this compound would require experimental determination.

Reactions at the Amino and Phenylamino (B1219803) Groups

The exocyclic amino groups at positions 2 and 4 are key sites for derivatization, enabling the synthesis of a variety of new compounds.

Formation of Schiff Bases and Other Imine Derivatives

The primary amino group at the 2-position of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This is a common reaction for aminopyrimidines. ekb.egmdpi.comnih.gov

A study on a structurally related aldehyde-phenylamino-pyrimidine (PAP) derivative proposed the synthesis of a virtual library of imino-PAP compounds through Schiff condensation reactions. mdpi.com This strongly suggests that this compound would react with various aldehydes to yield the corresponding imine derivatives. The general reaction is depicted below:

R-CHO + H₂N-(C₁₀H₁₁N₃) → R-CH=N-(C₁₀H₁₁N₃) + H₂O

The following table presents examples of Schiff base formation from related aminopyrimidine compounds.

Aminopyrimidine DerivativeAldehyde/KetoneProduct TypeReference
2-Aminopyrimidine (B69317)Azo-aldehydeAzo-Schiff base ligand ekb.eg
2-Amino-4,6-dimethylpyrimidineBenzaldehydeSchiff base for metal complexes mdpi.com
5-Aminomethyl-6-methyl-2-phenylpyrimidin-4-amine derivativesp-PhenethidineIminomethylpyrimidine derivatives nih.gov
Aldehyde-phenylamino-pyrimidine (proposed)Various aldehydesImino-PAP compounds mdpi.com

Derivatization of the Phenyl Ring

Currently, there is a lack of specific research detailing the direct derivatization of the phenyl ring of this compound. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) could potentially occur on the phenyl ring. The substitution pattern would be directed by the activating effect of the amino group and the deactivating effect of the pyrimidine ring. However, the reactivity of the pyrimidine ring and the exocyclic amino groups might lead to competing side reactions under the conditions typically employed for these transformations.

Cyclization Reactions Leading to Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The presence of multiple nitrogen atoms and the amino groups provides reactive sites for intramolecular or intermolecular cyclization reactions.

For instance, aminopyrimidines are known to undergo cyclization to form various fused ring systems, such as pyrimido[1,6-a]pyrimidines and pyridopyrimidines. nih.govnih.gov The synthesis of a tetrahydropyrido[3,2-d]pyrimidine derivative from 2-amino-4-hydroxyl-6-methylpyrimidine illustrates a cyclization pathway involving the pyrimidine and an appended side chain. researchgate.net

Palladium-catalyzed cross-coupling reactions on related N,6-diaryl-pyrimidin-4-amines, followed by condensation with aldehydes and subsequent cyclization with sodium borohydride, have been used to construct pyrimidoquinazolines. nih.gov This suggests that this compound could be a substrate for similar multi-step syntheses of complex heterocyclic frameworks.

The following table provides examples of cyclization reactions involving aminopyrimidine cores.

Starting MaterialReagent/ConditionFused HeterocycleReference
Trisubstituted pyrimidinesZn/Acetic acid, 3-chloropentane-2,4-dioneTetrahydro-2H-pyrimido[1,6-a]pyrimidines nih.gov
N,6-Diaryl-pyrimidin-4-aminesAldehydes, NaBH₄Pyrimidoquinazolines nih.gov
2-Amino-4-hydroxyl-6-methyluracilMulti-step synthesisTetrahydropyrido[3,2-d]pyrimidine researchgate.net
Methyl substituted azachalconesGuanidine (B92328)2-Amino-4-aryl-6-pyridopyrimidines nih.gov

Bi(tri)heterocyclic System Formation

The formation of bicyclic and tricyclic heterocyclic systems from this compound is a key area of its derivatization chemistry. The synthesis of fused systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines has been a subject of considerable interest due to their diverse biological activities.

The construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold can be achieved by reacting 6-aminopyrimidine derivatives with α,β-unsaturated ketones. capes.gov.br This reaction proceeds via a Michael addition of the amino group to the unsaturated ketone, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the fused pyridopyrimidine system. While direct examples with this compound are scarce, the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with various chalcones (α,β-unsaturated ketones) has been shown to produce pyrido[2,3-d]pyrimidine derivatives. capes.gov.br This suggests that the amino group at the 4-position of our target compound, coupled with potential reactivity of the 6-methyl group, could be exploited for similar transformations.

Furthermore, the synthesis of more complex tricyclic systems has been reported. For instance, 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones have been synthesized as potent inhibitors of lymphocyte-specific kinase (Lck). nih.gov This highlights the potential of using appropriately substituted pyrimidines to build intricate, multi-ring structures.

The formation of pyrimido[4,5-d]pyrimidines often involves the reaction of a 4-aminopyrimidine (B60600) with a one-carbon synthon, such as formamide (B127407) or urea, which provides the necessary atoms to close the second pyrimidine ring. The reaction of 2,4-diaminopyrimidines with various reagents can lead to the formation of these bicyclic systems.

The following table summarizes a representative reaction for the formation of a bicyclic pyrimidine system, which could be conceptually applied to this compound.

Starting MaterialReagentsProductReference
6-Amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinoneChalcone (α,β-unsaturated ketone)Pyrido[2,3-d]pyrimidine derivative capes.gov.br

This example illustrates the annulation of a pyridine (B92270) ring onto a pyrimidine core. The adaptability of this methodology to this compound would likely depend on the relative reactivity of the 4-phenylamino group versus the 2-amino group and the activation of the 6-methyl group for condensation reactions.

Coordination Chemistry of Pyrimidine Ligands

Synthesis of Metal Complexes with Pyrimidine (B1678525) Ligands

Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Pd(II))

No specific methods for the synthesis of transition metal complexes with 2-Amino-4-phenylamino-6-methylpyrimidine have been documented. General synthetic routes for similar pyrimidine-based complexes often involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. However, the specific reaction conditions, molar ratios, and resulting products for this compound are not reported.

Ligand Coordination Modes (e.g., N-donor, O-donor)

The potential coordination modes of this compound can be hypothesized based on its structure, which contains several potential nitrogen donor atoms. Coordination would likely occur through one or more of the nitrogen atoms on the pyrimidine ring or the exocyclic amino groups. Without experimental data, it is impossible to confirm whether it acts as a monodentate or bidentate ligand, or if it engages in more complex bridging behaviors.

Structural Characterization of Metal Complexes (e.g., X-ray, IR, Electronic Spectra, Magnetic Measurements)

There is no available data from structural characterization techniques for any metal complexes of this compound. Such characterization is essential for confirming the formation of a complex and elucidating its structure and properties.

X-ray Crystallography: No crystal structures have been reported, which would definitively determine the coordination geometry, bond lengths, and bond angles of the metal center and the ligand.

Infrared (IR) Spectroscopy: IR spectral data is not available. This technique would be crucial for identifying which donor atoms of the ligand are involved in coordination, as indicated by shifts in the vibrational frequencies of functional groups (like N-H or C=N) upon complexation.

Electronic Spectra (UV-Vis): There are no reports on the electronic spectra of these potential complexes. UV-Vis spectroscopy would provide information about the d-d electronic transitions of the metal center and charge-transfer bands, helping to infer the coordination environment.

Magnetic Measurements: Magnetic susceptibility data has not been published. These measurements are necessary to determine the magnetic moment of the complexes, which reveals the oxidation state and spin state of the central metal ion.

Theoretical Studies of Metal-Ligand Interactions

Computational Modeling of Coordination Environment

In the absence of experimental structures, computational modeling, such as Density Functional Theory (DFT), has not been applied to predict the geometry and electronic structure of potential complexes with this compound.

Non Biological Applications and Functional Materials Research

Application in Material Science and Optoelectronics

The inherent photophysical properties and reactive functional groups of aminopyrimidines allow for their application in the development of advanced materials, including those with specific optical and electronic characteristics.

Derivatives of aminopyrimidines and structurally related compounds have been identified as promising candidates for fluorescent molecular sensors and dyes. nih.gov The fluorescence properties of these molecules can be sensitive to their local environment, making them useful for monitoring processes such as photopolymerization. mdpi.com For instance, studies on 2-amino-4,6-diphenylnicotinonitriles, which share a core aminopyridine structure, reveal that their fluorescence emission spectra are dependent on the solvent, indicating the influence of the environment on their photophysical properties. mdpi.com

Research has shown that specific substituents on the aromatic rings can enhance fluorescence. mdpi.com These compounds can function as probes where changes in fluorescence intensity or emission wavelength signal alterations in the material, such as the progress of a polymerization reaction. mdpi.com The development of such sensors is crucial for real-time monitoring in industrial applications. Some aminopyridine derivatives have demonstrated higher sensitivity than commercially available probes, highlighting their potential in creating high-performance photoinitiating systems. mdpi.com

The chemical structure of 2-Amino-4-phenylamino-6-methylpyrimidine, with its reactive amino group, allows for its incorporation into larger polymer backbones to create new functional materials. Chitosan (B1678972), a natural biopolymer derived from chitin, is a particularly interesting substrate for such modifications. mdpi.comsemanticscholar.org Chitosan is composed of D-glucosamine and N-acetyl-D-glucosamine units, and its free amino groups are readily available for chemical reactions. mdpi.comnih.gov

Modification of chitosan can improve its solubility and impart new properties, such as pH-sensitivity or specific binding capabilities. mdpi.com For example, cross-linked magnetic chitosan has been modified with 2-aminopyridine (B139424) to create a resin for adsorbing metal ions. nih.gov This demonstrates a practical application where an aminopyrimidine moiety is grafted onto a chitosan base to create a functional composite material. By incorporating molecules like this compound, it is conceivable to develop chitosan-based biopolymers with tailored properties for biomedical or environmental applications, such as nanodelivery systems or specialized scaffolds for tissue engineering. mdpi.comnih.gov

Plant Growth Stimulating Agents (e.g., related pyrimidine-thiones)

While direct studies on this compound as a plant growth agent are limited, extensive research on structurally related pyrimidine (B1678525) derivatives, particularly pyrimidine-thiones, has demonstrated significant potential in agriculture. A series of compounds synthesized from 2-amino-6-methylpyrimidine-4(3H)-thione showed a pronounced stimulating effect on plant growth, with activity ranging from 43–96% compared to the natural plant hormone heteroauxin. researchgate.net

These synthetic compounds can act as analogues of natural phytohormones like auxins and cytokinins, which are key regulators of plant development. researchgate.netindexcopernicus.com They have been shown to positively influence both the shoot and root systems of various plants, including wheat and sorghum. researchgate.netjelsciences.com The regulatory effect is dependent on the specific chemical structure of the derivative and its concentration. researchgate.netrajpub.com For example, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine (a tautomer of the thione) have been shown to increase the length of plant shoots and the biosynthesis of photosynthetic pigments. jelsciences.com This research suggests that the pyrimidine scaffold is a promising basis for developing new, effective, and environmentally friendly plant growth regulators. jelsciences.comrajpub.com

Table 1: Research Findings on Plant Growth Stimulation by Pyrimidine Derivatives

Derivative Class Plant Studied Observed Effect Reference
2-Amino-6-methylpyrimidine-4(3H)-thione derivatives General 43–96% growth stimulation compared to heteroauxin researchgate.net
Thienopyrimidine derivatives Sorghum Increased shoot length and chlorophyll (B73375) content jelsciences.com
Pyrimidine derivatives Wheat Stimulated growth of shoots and roots (auxin-like activity) researchgate.net
6-methyl-2-mercapto-4-hydroxypyrimidine salts Wheat Demonstrated auxin-like and cytokinin-like effects indexcopernicus.com

Enzyme Inhibition Studies (Mechanistic/Theoretical, Non-Clinical)

Computational chemistry provides powerful tools to investigate the potential interactions of molecules like this compound with biological targets on a theoretical level, without the need for clinical trials. These non-clinical studies are fundamental in modern drug design and discovery.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a pyrimidine derivative, binds to the active site of a target protein, typically an enzyme. nih.gov This method is widely used to screen virtual libraries of compounds and to understand their potential inhibitory activity. lew.ro Numerous studies have employed molecular docking to evaluate pyrimidine derivatives against various protein targets.

For instance, novel derivatives of 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol (B145695) were synthesized and their interactions with the anti-cancer target protein HDAC2 were simulated, revealing that the compounds fit well into the active site. semanticscholar.org In another study, pyrimidine derivatives were docked into the active site of human cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov The simulations calculate a binding energy, which indicates the strength of the interaction. Lower binding energies suggest a more stable and favorable interaction. lew.ronih.gov These in silico studies are crucial for prioritizing which compounds should be synthesized and tested in the laboratory. sciforum.net

Table 2: Examples of Molecular Docking Studies on Pyrimidine Derivatives

Pyrimidine Derivative Class Target Protein Binding Energy (kcal/mol) Reference
4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine Cyclin-dependent kinase 2 (1HCK) -7.4 to -7.9 nih.gov
2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-4-amino-benzenesulfonate Cyclin-dependent kinase 1 (CDK1) -8.9 lew.ro
Phenylamino-pyrimidine (Imatinib analogs) ABL kinase Not specified sciforum.net
2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives HDAC2 Not specified semanticscholar.org

Beyond predicting binding affinity, molecular docking simulations provide detailed insights into the specific interactions that stabilize the ligand within the protein's binding site. nih.govuq.edu.au These simulations can identify the formation of crucial hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and specific amino acid residues of the protein. nih.govresearchgate.net

For example, the docking of a pyrimidine derivative into the CDK2 active site revealed the formation of hydrogen bonds with the amino acid residues THR 165, GLU 12, LYS 33, and THR 14. nih.gov Similarly, studies on other pyrimidine-based inhibitors identified interactions with residues like Ile10, Lys89, and Asp86 in different kinases. lew.ro Understanding these binding modes is essential for structure-based drug design. It allows chemists to rationally modify the ligand's structure to enhance its interaction with the target, for example, by adding a group that can form an additional hydrogen bond, thereby improving its potency and selectivity. mdpi.com This theoretical framework provides a molecular basis for the compound's potential mechanism of action. mdpi.com

Catalysis and Nanocatalysis (e.g., related pyrimidine derivatives in MOFs)

The intrinsic properties of the pyrimidine scaffold, such as the presence of nitrogen atoms which can act as coordination sites for metal ions, make it a valuable component in the design of advanced catalytic materials. While direct catalytic applications of this compound are not extensively documented, the broader family of pyrimidine derivatives has been successfully integrated into sophisticated catalytic systems, most notably in Metal-Organic Frameworks (MOFs). These crystalline porous materials, constructed from metal ions or clusters linked by organic ligands, are at the forefront of catalysis and nanocatalysis research.

The incorporation of pyrimidine-based ligands into MOFs can create materials with tailored catalytic activities. The nitrogen atoms in the pyrimidine ring can serve as Lewis basic sites, or the entire ligand can be functionalized to introduce specific catalytic groups. This versatility allows for the design of MOFs for a wide range of chemical transformations.

One significant area of research is the use of pyrimidine-functionalized MOFs in heterogeneous catalysis. For instance, a cobalt-based MOF, Co(BDC-NH2), was post-synthetically modified by incorporating triazine and pyrimidine functional groups. nih.gov This modification introduced Brønsted basic sites from the pyrimidine and triazine groups, which complemented the Lewis acidic sites of the original MOF. nih.gov The resulting catalyst, Co(BDC-NH2)-TA-PY, demonstrated significantly enhanced catalytic performance in the synthesis of triazoles, with the catalytic activity increasing from 42% to 94%. nih.gov This enhancement is attributed to the dual functionality provided by the pyrimidine-containing ligand. nih.gov The catalyst was also found to be recyclable, with no significant loss of structural integrity, morphology, or chemical composition after reuse. nih.gov

In another study, a stable porous indium-based MOF was synthesized using (2-pyrimidin-5-yl)terephthalic acid as a ligand. rsc.org This material, along with a composite where silver nanoparticles were prepared in situ within the MOF, proved to be an efficient catalyst for the chemical fixation of carbon dioxide with epoxides. rsc.org This highlights the potential of pyrimidine-modified MOFs in sustainable chemistry applications.

Furthermore, pyrimidine derivatives have been employed to create MOFs with unique photocatalytic properties. A 2D layered MOF constructed from nickel(II) and pyrimidine-2-thiol (B7767146) exhibited high catalytic activity for visible-light-driven hydrogen production. rsc.org The structure of this MOF features a thiolate-bridged binuclear Ni(II) node that mimics the active site of [NiFe]-hydrogenase. rsc.org This material demonstrated a notable turnover frequency (TOF) of up to 10.6 h⁻¹ under white LED or direct sunlight illumination, showcasing the potential of pyrimidine-based MOFs in renewable energy generation. rsc.org

The table below summarizes the catalytic applications of some pyrimidine derivatives in MOFs, illustrating the versatility of this class of compounds in catalysis.

MOF SystemPyrimidine DerivativeCatalytic ApplicationKey Findings
Co(BDC-NH2)-TA-PYTriazine-pyrimidine functional groupsSynthesis of triazolesIncreased catalytic activity from 42% to 94% due to dual Lewis acidic and Brønsted basic sites. nih.gov
Porous In-MOF(2-pyrimidin-5-yl)terephthalic acidFixation of CO2 and epoxidesEfficient catalysis for CO2 conversion. rsc.org
[Ni2(PymS)4]nPyrimidine-2-thiol (PymSH)Visible-light-driven hydrogen productionHigh catalytic activity with a TOF of up to 10.6 h⁻¹. rsc.org
MOF-UoR-1Schiff base ligand (structure not specified, but used for pyrimidine synthesis)One-step synthesis of pyrimidine analogsHigh yields (96%) and catalyst reusability. researchgate.net

While the direct use of this compound in MOF-based catalysis is yet to be explored, the successful integration of structurally related pyrimidine derivatives underscores the potential of this compound as a ligand for developing novel catalysts. The amino and phenylamino (B1219803) groups on the pyrimidine ring could offer additional functionalization possibilities, leading to catalysts with unique selectivity and activity.

Structure Property Relationships and Design Principles

Influence of Substituent Effects on Molecular Properties (e.g., Electronic, Optical, Conformational)

The molecular properties of 2-amino-4-phenylamino-6-methylpyrimidine are highly sensitive to the nature and placement of substituents on the phenyl ring. These modifications can significantly alter the electronic, optical, and conformational characteristics of the entire molecule.

Electronic and Optical Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring directly influences the electron density distribution across the pyrimidine (B1678525) system. EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density, which can, in turn, affect the molecule's basicity and how it interacts with biological targets. Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups decrease electron density. These electronic perturbations have a direct impact on the optical properties. For instance, the presence of EDGs or EWGs can shift the maximum absorption wavelength (λmax) in the UV-Visible spectrum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. nih.gov Studies on similar aminopyrimidine systems have shown that the nature of substituents significantly impacts their luminescent properties, determining whether a compound fluoresces and the character of that fluorescence. researchgate.net The interplay between locally excited states and charge-transfer states, which is governed by substituents, dictates the photochemistry of these molecules. researchgate.net

Conformational Properties: The three-dimensional shape of the molecule is also subject to substituent effects. Bulky groups on the phenyl ring can create steric hindrance, influencing the torsion angle between the phenyl and pyrimidine rings. This can force the molecule into specific conformations, which is a critical factor in its ability to bind effectively to a target site, such as the active site of an enzyme. nih.gov Computational analyses on related N-phenylpyrimidine structures have shown that even small changes in substitution can lead to different low-energy conformations, which can impact biological activity. nih.gov The planarity of the molecule, which is affected by these conformational adjustments, can also influence how the molecules pack in a solid state, affecting their physical properties.

Correlation of Spectroscopic Data with Molecular Structure

Spectroscopic analysis is a powerful tool for elucidating the detailed molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides precise information about the atomic connectivity and the electronic environment of the nuclei. For example, in a series of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, the chemical shifts of the amide and amino protons were correlated with Hammett substituent constants, demonstrating a clear electronic effect transmitted from the substituent to the spectroscopic properties of the core structure. psu.edu IR spectroscopy is used to identify key functional groups. The characteristic stretching frequencies of N-H bonds in the amino groups and C=N bonds within the pyrimidine ring are readily identifiable. ijirset.com Studies have shown that the vibrational frequencies of these groups are sensitive to substituent changes, and these shifts can be correlated with electronic parameters. psu.edunih.gov

The following table provides an example of how IR and ¹H NMR data for a related series of substituted 2-aminopyrimidine (B69317) derivatives are presented in research, allowing for correlation with substituent effects. psu.edu

Substituent (X)ν C=O (cm⁻¹)ν NH (cm⁻¹)δ NH (ppm)δ NH₂ (ppm)
H164033509.207.85
4-OCH₃163533459.157.80
4-CH₃163833489.187.82
4-Cl164533559.257.88
4-NO₂165533659.357.95
This table is illustrative, based on data for 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, to demonstrate the correlation of spectroscopic data with substituent effects. psu.edu

UV-Visible Spectroscopy: This technique is used to probe the electronic transitions within the molecule. The absorption maximum (λmax) is influenced by substituents on the phenyl ring. For example, a study on a crystal of 2-aminopyrimidine with pimelic acid showed a maximum absorbance at 297 nm, attributed to an n–π* transition. chalcogen.ro The introduction of substituents can shift this value, providing insight into how the electronic structure is modified. nih.gov

Theoretical Predictions for Rational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules. nih.govdergipark.org.tr DFT allows for the in silico prediction of a wide range of properties before a molecule is ever synthesized in the lab.

For aminopyrimidine derivatives, DFT calculations can provide optimized molecular geometries, which can then be compared with experimental data from X-ray crystallography. nih.govrsc.org These calculations also yield vibrational frequencies that can be correlated with experimental IR and Raman spectra, aiding in the assignment of spectral bands. nih.govresearchgate.net

A key aspect of theoretical prediction is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A smaller gap generally suggests that a molecule will be more reactive. By calculating these properties for a series of virtual derivatives, researchers can prioritize which compounds are most likely to have the desired characteristics for synthesis and further testing.

The table below illustrates the kind of data generated from DFT calculations for aminopyrimidine derivatives, which is then used to predict their properties.

Molecular PropertyDescriptionApplication in Design
Optimized Geometry The lowest energy 3D arrangement of atoms.Predicts molecular shape and potential for steric hindrance.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Predicts electronic properties, reactivity, and UV-Vis absorption.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical stability and electronic excitation energy.
Molecular Electrostatic Potential (MEP) A map of charge distribution on the molecule's surface.Identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. rsc.org
Calculated Vibrational Frequencies Predicted IR and Raman spectral bands.Aids in the interpretation of experimental spectra and confirms structural assignments. nih.gov

Strategies for Modulating Reactivity and Interaction Profiles

The ability to control a molecule's reactivity and its interactions with its environment is central to designing functional compounds. For this compound, several strategies can be employed.

Modulating Reactivity: The reactivity of the pyrimidine scaffold can be altered by introducing specific functional groups. For example, the synthesis of derivatives often involves nucleophilic substitution reactions, and the ease of these reactions can be tuned by the electronic nature of the substituents already present on the ring. nih.govnih.gov The introduction of groups that can participate in further chemical transformations, such as carboxylic acids or esters, opens up possibilities for creating more complex molecules or for attaching the pyrimidine core to other molecular systems.

Future Research Directions

Advanced Synthetic Methodologies for Complex Derivatives

The development of novel and more complex derivatives of 2-Amino-4-phenylamino-6-methylpyrimidine is a cornerstone for future research. While classical synthetic routes have been established for 2-aminopyrimidines, future work should focus on more sophisticated and efficient methodologies. One promising avenue is the use of solvent-free and catalyst-free reaction conditions, which have been shown to be effective for the synthesis of some 2-aminopyrimidine (B69317) derivatives. nih.govmdpi.com Such approaches are not only environmentally friendly but can also lead to higher yields and simpler purification processes.

Further research could explore the functionalization of the phenylamino (B1219803) group and the pyrimidine (B1678525) ring to introduce a variety of substituents. This would allow for the fine-tuning of the molecule's electronic and steric properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could significantly alter the molecule's properties. Similarly, substitution at the methyl group could provide another handle for derivatization.

The following table outlines potential advanced synthetic methodologies that could be explored for the synthesis of complex derivatives of this compound.

MethodologyDescriptionPotential Advantages
Microwave-Assisted Organic Synthesis (MAOS) Utilization of microwave irradiation to accelerate reaction rates.Rapid reaction times, higher yields, improved purity.
Flow Chemistry Continuous synthesis in a reactor system.Enhanced safety, scalability, and process control.
C-H Activation Direct functionalization of C-H bonds.Atom economy, reduced number of synthetic steps.
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step.High efficiency, molecular diversity.

The synthesis of isosteric analogs could also be a fruitful area of research, potentially leading to compounds with novel biological activities. researchgate.net

Deeper Exploration of Supramolecular Assemblies

The ability of this compound to form well-defined supramolecular assemblies through non-covalent interactions is an area that warrants deeper investigation. The presence of both hydrogen bond donors (amino group) and acceptors (pyrimidine nitrogens) makes this molecule an excellent candidate for forming predictable hydrogen bonding networks. nih.gov

Future research should focus on co-crystallization of this compound with various co-formers, such as carboxylic acids, to create robust supramolecular synthons. nih.gov The interplay of hydrogen bonding with other non-covalent interactions, like π-π stacking involving the phenyl and pyrimidine rings, could lead to the construction of complex and functional multi-dimensional architectures. The study of such assemblies can be extended to include halogen bonding by introducing halogenated co-formers. nih.gov

The following table details potential supramolecular synthons that could be targeted.

Supramolecular SynthonInteracting GroupsPotential Architecture
Amine-Carboxylic Acid -NH₂ and -COOH1D chains, 2D sheets
Amine-Pyridine -NH₂ and Pyridyl-NDiscrete complexes, extended networks
π-π Stacking Phenyl and Pyrimidine rings1D stacks, layered structures
Halogen Bonding Pyrimidine-N and Halogen atomDirectional and tunable interactions

The structural variations in related copper(II)-malonate complexes with different aminopyrimidine ligands suggest that the introduction of metal centers could lead to diverse and interesting coordination polymers with potential functional properties. nih.gov

Integration of Advanced Computational Techniques for Predictive Modeling

The integration of advanced computational techniques is crucial for accelerating the discovery and design of new derivatives of this compound with desired properties. Quantum chemical methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish correlations between the structural features of the derivatives and their activities. nih.gov This can aid in the rational design of new compounds with enhanced performance for specific applications. Such models can consider a wide range of descriptors, including constitutional, topological, geometrical, electrostatic, and quantum chemical parameters. nih.gov

The following table summarizes the potential applications of various computational techniques in the study of this compound.

Computational TechniqueApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure calculations, reaction mechanism studies. mdpi.comHOMO-LUMO gaps, charge distribution, reaction energies. mdpi.com
Molecular Docking Prediction of binding modes with biological targets. nih.govBinding affinities, interaction patterns.
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with activity. nih.govPredictive models for biological or material properties.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and intermolecular interactions.Stability of supramolecular assemblies, solvent effects.

Development of Novel Non-Biological Applications

While aminopyrimidines are often explored for their biological activities, a significant area for future research lies in the development of novel non-biological applications for this compound and its derivatives. The inherent electronic and photophysical properties of the pyrimidine core, combined with the potential for extensive derivatization, make these compounds promising candidates for materials science.

One potential application is in the field of organic electronics. The π-conjugated system of the molecule suggests that its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The photoresponsive properties observed in related copper complexes also point towards potential applications in light sensing and photocatalysis. nih.gov

The following table outlines potential non-biological applications and the desired properties of the corresponding derivatives.

ApplicationDesired PropertyPotential Derivative Feature
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, suitable energy levels.Extended π-conjugation, electron-transporting/hole-transporting moieties.
Chemical Sensors Selective binding to analytes, observable signal change.Specific recognition sites, fluorogenic or chromogenic groups.
Corrosion Inhibitors Strong adsorption on metal surfaces.Heteroatoms for coordination, hydrophobic side chains.
Liquid Crystals Anisotropic molecular shape, thermal stability.Long alkyl chains, rigid core structure.

Investigation of Reaction Mechanisms through Theoretical and Experimental Approaches

A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient synthetic routes. Future research should employ a combination of theoretical and experimental approaches to elucidate these mechanisms.

Computational methods, particularly DFT, can be used to map the potential energy surface of the reaction, identify transition states, and calculate activation barriers. mdpi.com This can provide a detailed picture of the reaction pathway and help in understanding the role of catalysts or reaction conditions.

Experimentally, techniques such as kinetic studies, in-situ reaction monitoring (e.g., using NMR or IR spectroscopy), and the isolation or trapping of reaction intermediates can provide crucial data to validate the proposed computational models. The insights gained from these mechanistic studies will be invaluable for the rational design of future synthetic strategies.

The following table summarizes the combined theoretical and experimental approaches for investigating reaction mechanisms.

ApproachMethodInformation Gained
Theoretical DFT calculations, transition state theory. mdpi.comReaction pathways, activation energies, intermediate structures.
Experimental Kinetic studies, isotopic labeling.Reaction order, rate-determining step, bond-breaking/forming steps.
Spectroscopic In-situ NMR, IR, or Mass Spectrometry.Identification of transient intermediates and products.
Crystallographic X-ray diffraction of trapped intermediates or products.Definitive structural confirmation.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-Amino-4-phenylamino-6-methylpyrimidine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH ~6). Key parameters include solvent choice (e.g., dry methanol), inert atmosphere (argon), and stoichiometric control of reactants. For example, reacting 2-amino-6-methylpyrimidine-4(3H)-one with substituted anilines in the presence of NaBH3CN yields derivatives with 57–87% efficiency. Deviations in pH or solvent polarity may lead to incomplete imine intermediate formation, reducing yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the methyl group on the pyrimidine ring resonates at δ 2.3–2.5 ppm. The amino group (NH) shows broad signals at δ 5.5–6.0 ppm .
  • IR : Stretching frequencies at 3300–3400 cm⁻¹ (N-H) and 1650–1680 cm⁻¹ (C=O/C=N) confirm functional groups .
  • HRMS : Molecular ion peaks ([M+H]⁺) should align with theoretical mass calculations (±5 ppm error) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol/water mixtures (70:30 v/v) effectively isolates the compound. TLC monitoring (Rf ~0.4–0.6) ensures purity. High melting points (>300°C) indicate thermal stability but may necessitate decomposition checks during recrystallization .

Advanced Research Questions

Q. How can reductive amination conditions be optimized to prevent byproduct formation during the synthesis of this compound derivatives?

  • Methodological Answer :

  • pH Control : Maintain pH 6–7 using acetic acid/sodium acetate buffer to stabilize the imine intermediate and minimize hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may require lower temperatures (0–5°C) to suppress side reactions .
  • Catalyst Screening : Transition metal catalysts (e.g., CeCl3) or molecular sieves (3Å) can improve selectivity by adsorbing water, a common byproduct .

Q. What strategies are effective in resolving contradictions between experimental and computational NMR chemical shift data for this compound?

  • Methodological Answer :

  • DFT Calculations : Use density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set to simulate NMR shifts. Compare experimental vs. computed values (Δδ > 0.5 ppm indicates conformational discrepancies). Adjust solvent effects (PCM model) and tautomeric equilibria in simulations .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, dihedral angles between aromatic rings (29–46°) and bond lengths (C-N: 1.34–1.38 Å) validate computational models .

Q. How can substituent effects on the phenylamino group modulate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF3) enhance lipophilicity and metabolic stability, as seen in trifluoromethyl-substituted analogs. In vitro assays (e.g., DHFR inhibition) quantify activity changes .
  • Docking Studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., dihydrofolate reductase) to predict binding affinities. Compare with IC50 values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer :

  • Decomposition Checks : Use differential scanning calorimetry (DSC) to distinguish true melting points from decomposition events (e.g., >300°C).
  • Crystallographic Purity : Recrystallize samples multiple times and verify purity via HPLC (≥95% area). Impurities (e.g., unreacted aniline) lower observed melting points .

Characterization Techniques

Q. What advanced techniques validate the supramolecular interactions of this compound in crystal lattices?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N-H···N/O interactions) and π-π stacking distances (3.5–4.0 Å). Compare with simulated powder XRD patterns to confirm phase purity .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bond donors/acceptors) using CrystalExplorer software .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Collect waste in sealed containers labeled "organic amines" and incinerate via certified facilities .

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2-Amino-4-phenylamino-6-methylpyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.